2-Bromo-5-nitrothiazole
Overview
Description
2-Bromo-5-nitrothiazole, also known as this compound, is a useful research compound. Its molecular formula is C3HBrN2O2S and its molecular weight is 209.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91531. Its Medical Subject Headings (MeSH) category is 1. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Reactions and Rearrangements
2-Bromo-5-nitrothiazole has been studied for its chemical reactions and rearrangements. For instance, its reactions with secondary aliphatic amines lead to expected 2-amino products, but with isomeric 5-bromo-2-nitrothiazole, the reactions yield a mix of expected 5-amino products and rearranged 2-aminated 5-nitrothiazole products. This behavior suggests a thermal isomerization of 5-bromo-2-nitrothiazole to a more reactive 2-bromo-5-nitro isomer (Lee, Palmer, Boyd, & Denny, 1996).
Inhibition of Bacterial Growth
Research has shown that this compound and its variants can inhibit the growth of Clostridium botulinum, a pathogenic bacterium. Substituting an amino group in the 2-position of thiazole significantly enhances its inhibitory effect (Dymicky, Huhtanen, & Wasserman, 1977).
Quantum Chemical Studies
Quantum chemical calculations, vibrational studies, and analyses like HOMO-LUMO energy gap and NBO/NLMO analysis have been conducted on this compound. These studies are crucial for understanding the molecular properties and potential applications in various fields (Gobinath & Xavier, 2013).
ESR/ENDOR Single-Crystal Study
This compound has been analyzed using Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) in a single-crystal study. This provides insights into the electronic structure and properties of the radical forms of this compound (Reddy et al., 1988).
Synthesis and Pharmacological Evaluation
While focusing on pharmacological aspects, studies have explored the synthesis and evaluation of derivatives of 2-amino-5-nitrothiazole for various inhibitory properties. This research contributes to understanding the compound's potential in pharmacology and medicinal chemistry (Tripathi et al., 2017).
Safety and Hazards
2-Bromo-5-nitrothiazole is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
Properties
IUPAC Name |
2-bromo-5-nitro-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrN2O2S/c4-3-5-1-2(9-3)6(7)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIJFZVZXZQFDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062804 | |
Record name | Thiazole, 2-bromo-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-48-8 | |
Record name | 2-Bromo-5-nitrothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3034-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazole, 2-bromo-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-5-nitrothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91531 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiazole, 2-bromo-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiazole, 2-bromo-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-nitro-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.298 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and basic chemical information of 2-Bromo-5-nitrothiazole?
A1: this compound is a heterocyclic compound with the molecular formula C3HBrN2O2S. It has a molecular weight of 207.01 g/mol. The structure consists of a thiazole ring substituted with a bromine atom at the 2-position and a nitro group at the 5-position. While specific spectroscopic data may vary based on the solvent and conditions, general characterization can be achieved through techniques like NMR and IR spectroscopy. []
Q2: Has this compound been used in the development of other compounds?
A4: Yes, this compound serves as a valuable starting material in organic synthesis. For instance, it is used in the preparation of Disperse Blue 360, a commercially important azo dye. The synthesis involves a four-step process: nitration, hydrazination, amination, and finally, oxidation of the intermediate 2-[[4-(diethylamino)-2-methylphenyl]diamine]-5-nitrothiazole to yield Disperse Blue 360. [] This highlights the versatility of this compound as a building block in the synthesis of more complex molecules with potential applications in various fields.
Q3: Are there computational studies on this compound?
A5: Yes, computational chemistry techniques have been employed to study this compound. Studies have used methods like Density Functional Theory (DFT) calculations to investigate its vibrational properties, molecular orbitals (HOMO-LUMO), and natural bond orbital (NBO) analysis. [] Such computational studies can provide valuable insights into the electronic structure, reactivity, and other physico-chemical properties of the compound.
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